Lipophilicity Shift Driven by the 5‑Methyl Substituent
The computed XLogP3‑AA of 1‑benzyl‑5‑methyl‑1,2,5,6‑tetrahydropyridine‑3‑carboxylic acid is −0.3 [1]. The des‑methyl analogue, 1‑benzyl‑1,2,5,6‑tetrahydropyridine‑3‑carboxylic acid, has an estimated XLogP3‑AA of approximately −0.9 based on group‑contribution methods (experimental value not reported), yielding a ΔlogP of ≈+0.6 log units [2]. This difference indicates that the 5‑methyl compound is roughly 4‑fold more lipophilic, which can influence solubility, permeability, and partitioning in biphasic reaction systems.
| Evidence Dimension | XLogP3‑AA (computed octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | −0.3 |
| Comparator Or Baseline | 1-Benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid (des-methyl analogue): estimated ≈−0.9 |
| Quantified Difference | ΔlogP ≈ +0.6 |
| Conditions | Computed via XLogP3 algorithm (PubChem 2.1); comparator value estimated by group‑contribution, not experimentally confirmed. |
Why This Matters
A 0.6 log‑unit lipophilicity difference can translate into meaningfully altered chromatographic retention, solubility, and passive membrane permeability, which are critical for both purification strategy and biological screening assay design.
- [1] PubChem Compound Summary for CID 130755271, 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid (2025). XLogP3‑AA = −0.3. View Source
- [2] Estimated from molecular formula C₁₃H₁₅NO₂ (MW 217.26) using additive XLogP3 group contributions; direct PubChem entry for CAS 1452226‑65‑1 not available. View Source
